3-(2-Benzothiazolyl)-7-octadecyloxycoumarin
Overview
Description
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin is a complex organic compound that belongs to the coumarin family, which is known for its diverse biological activities and applications in various fields. This compound features a benzothiazole moiety fused to a coumarin structure, with an octadecyloxy group attached at the 7th position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin typically involves multiple steps, starting with the preparation of the benzothiazole and coumarin precursors. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The coumarin moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin involves its interaction with various molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to biological effects. The coumarin structure contributes to the compound’s ability to intercalate with DNA and inhibit certain cellular processes . The octadecyloxy group enhances the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin: Known for its use in optoelectronic applications and as a fluorescent dye.
1-(2-Benzothiazolyl)pyrazolines: Exhibits significant antimicrobial and cytotoxic activities.
2-Phenylbenzothiazole: Used in medicinal chemistry for its anti-cancer and anti-inflammatory properties.
Uniqueness
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin stands out due to its unique combination of the benzothiazole and coumarin moieties, along with the long octadecyloxy chain. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-octadecoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27-25-29(34(36)38-31(27)26-28)33-35-30-20-17-18-21-32(30)39-33/h17-18,20-23,25-26H,2-16,19,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGKLHFROZQZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407320 | |
Record name | 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161992-82-1 | |
Record name | 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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